molecular formula C11H12O2 B071397 (R)-2-Benzylbut-3-enoic acid CAS No. 183509-48-0

(R)-2-Benzylbut-3-enoic acid

Cat. No.: B071397
CAS No.: 183509-48-0
M. Wt: 176.21 g/mol
InChI Key: MNZZWRMTHMXOND-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Benzylbut-3-enoic acid is an organic compound characterized by a benzyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylbut-3-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the desired enantiomer is obtained. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted butenoic acid derivative, using chiral catalysts. The reaction conditions typically involve low temperatures and specific solvents to maintain the stereoselectivity of the process.

Industrial Production Methods: Industrial production of ®-2-Benzylbut-3-enoic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of palladium catalysts.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of saturated butanoic acid derivatives.

    Substitution: Formation of nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

®-2-Benzylbut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-2-Benzylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its biological activity.

Comparison with Similar Compounds

    (S)-2-Benzylbut-3-enoic acid: The enantiomer of ®-2-Benzylbut-3-enoic acid, which may exhibit different biological activities due to its stereochemistry.

    2-Phenylbut-3-enoic acid: A structurally similar compound with a phenyl group instead of a benzyl group.

    2-Benzylbutanoic acid: A saturated analog of ®-2-Benzylbut-3-enoic acid.

Uniqueness: ®-2-Benzylbut-3-enoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-2-Benzylbut-3-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-benzylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZWRMTHMXOND-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (0.455 g, 6.55 mmole) in 25 ml of absolute methyl alcohol and a solution of potassium hydroxide (0.85 g, 12.8 mmole) in 25 ml of absolute methyl alcohol were cooled to 0° C. and mixed together. A solution of 2-benzylbut-3-eneoic acid chloride, prepared as described in A above, in 10 ml of dry THF was added at 0° C. to the mixed solutions with stirring. The cooling bath was removed and the mixture was stirred at room temperature for 20 minutes. The pH of the mixture was adjusted to 4.0 with 5% hydrochloric acid and the mixture was evaporated to remove methyl alcohol. The aqueous concentrate was saturated with sodium chloride and extracted four times with 75 ml portions of ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The 2-benzylbut-3-eneoic acid N-hydroxamide obtained as a pale brownish yellow oil was used without further purification in the following step.
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.